molecular formula C15H23NO5 B590760 (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 1203659-54-4

(2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B590760
CAS No.: 1203659-54-4
M. Wt: 297.351
InChI Key: IKHOHXBNNLDFIX-LXTVHRRPSA-N
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Description

The compound (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic molecule featuring a piperidine ring substituted with multiple hydroxyl groups and a benzyloxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine derivatives and benzyl alcohol.

    Stepwise Synthesis:

    Reaction Conditions: These steps often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyloxy group, potentially converting it to a hydroxyl group.

    Substitution: The benzyloxyethyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Conversion to hydroxyl-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions due to its multiple functional groups.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with piperidine derivatives.

    Drug Development: Exploration as a scaffold for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for diseases involving piperidine derivatives.

    Diagnostic Tools: Use in the development of diagnostic agents due to its unique structure.

Industry

    Material Science: Application in the synthesis of novel materials with specific properties.

    Chemical Manufacturing: Use as a building block in the production of various chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and benzyloxyethyl side chain play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S)-1-(2-(Methoxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (2R,3R,4R,5S)-1-(2-(Ethoxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: Features an ethoxy group, leading to different chemical properties.

Uniqueness

The presence of the benzyloxy group in (2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(2-phenylmethoxyethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c17-9-12-14(19)15(20)13(18)8-16(12)6-7-21-10-11-4-2-1-3-5-11/h1-5,12-15,17-20H,6-10H2/t12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHOHXBNNLDFIX-LXTVHRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCOCC2=CC=CC=C2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCOCC2=CC=CC=C2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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